molecular formula C13H13FO2 B8417954 (6-Fluoro-3H-inden-1-yl)-acetic acid ethyl ester

(6-Fluoro-3H-inden-1-yl)-acetic acid ethyl ester

Cat. No.: B8417954
M. Wt: 220.24 g/mol
InChI Key: NDLXGCYDMUGQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-3H-inden-1-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C13H13FO2 and its molecular weight is 220.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

ethyl 2-(6-fluoro-3H-inden-1-yl)acetate

InChI

InChI=1S/C13H13FO2/c1-2-16-13(15)7-10-4-3-9-5-6-11(14)8-12(9)10/h4-6,8H,2-3,7H2,1H3

InChI Key

NDLXGCYDMUGQLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCC2=C1C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The crude (6-Fluoro-1-hydroxy-indan-1-yl)-acetic acid ethyl ester (Compound G in FIG. 7; 3.55 g), p-toluene sulfonic acid•H2O (PTSA; 5.67 g, 29.8 mmol), and CaCl2 (4.13 g, 37.2 mmol) in toluene (66 mL) were refluxed overnight. The solution was filtered and the solid residue washed with benzene. The combined organics were washed with water, NaHCO3, water, dried (MgSO4), filtered, and concentrated in vacuo. Purification using flash chromatography (13:1 hexane/EtOAc) afforded the title compound (Compound H in FIG. 7) as an orange solid (0.703 g). 1H NMR (CDCl3) δ 7.25 (m, 2H), 7.06 (m, 1H), 6.25 (d, J=2.3 Hz, 1H), 4.24 (q, J=7.0 Hz, 2H), 3.32 (s, 2H), 3.03 (s, 2H), 1.33 (t, J=7.1 Hz, 3H); ESI-CID 221 (M-H+).
Quantity
3.55 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
5.67 g
Type
reactant
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Quantity
4.13 g
Type
reactant
Reaction Step One
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66 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The crude (6-Fluoro-1-hydroxy-indan-1-yl)-acetic acid ethyl ester (Compound G in FIG. 7; 3.55 g), p-toluene sulfonic acid.H2O (PTSA; 5.67 g, 29.8 mmol), and CaCl2 (4.13 g, 37.2 mmol) in toluene (66 mL) were refluxed overnight. The solution was filtered and the solid residue washed with benzene. The combined organics were washed with water, NaHCO3, water, dried (MgSO4), filtered, and concentrated in vacuo. Purification using flash chromatography (13:1 hexane/EtOAc) afforded the title compound (Compound H in FIG. 7) as an orange solid (0.703 g). 1H NMR (CDCl3) δ 7.25 (m, 2H), 7.06 (m, 1H), 6.25 (d, J=2.3 Hz, 1H), 4.24 (q, J=7.0 Hz, 2H), 3.32 (s, 2H), 3.03 (s, 2H), 1.33 (t, J=7.1 Hz, 3H); ESI-CID 221 (M-H+).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
5.67 g
Type
reactant
Reaction Step Four
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Quantity
4.13 g
Type
reactant
Reaction Step Four
Quantity
66 mL
Type
solvent
Reaction Step Four

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